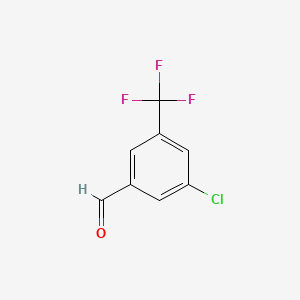

3-Chloro-5-(trifluoromethyl)benzaldehyde

Beschreibung

Contextualizing Halogenated Benzaldehyde (B42025) Derivatives in Organic Synthesis

Halogenated benzaldehyde derivatives are a class of compounds that serve as fundamental building blocks in a wide array of chemical transformations. nbinno.commdpi.com The presence of halogen substituents significantly influences the chemical and physical properties of the benzaldehyde scaffold, enhancing its utility in various synthetic applications, including the production of pharmaceuticals and dyes. mdpi.com

The aryl halide and trifluoromethyl (-CF₃) groups are pivotal in modern chemical and pharmaceutical design. Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are crucial substrates for a multitude of cross-coupling reactions. acs.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. acs.orgacs.org The chlorine atom in 3-Chloro-5-(trifluoromethyl)benzaldehyde provides a reactive site for such transformations. nbinno.com

The trifluoromethyl group is frequently incorporated into organic molecules, particularly in medicinal chemistry, to enhance their pharmacological profiles. nbinno.com This highly electronegative and lipophilic group can improve a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. nbinno.com Consequently, the inclusion of -CF₃ groups is a well-established strategy for optimizing the efficacy and pharmacokinetic properties of drug candidates. nbinno.com

The benzaldehyde moiety itself is a versatile functional group that acts as a gateway for numerous chemical reactions. The aldehyde group can readily undergo nucleophilic addition, condensation, oxidation, and reduction reactions. nbinno.com This reactivity allows for the introduction of a wide variety of other functional groups and the extension of the carbon skeleton. For instance, the aldehyde can be converted into alcohols, carboxylic acids, imines, and alkenes, or used in multicomponent reactions to build complex heterocyclic structures. nbinno.comwipo.int In this compound, this reactive aldehyde provides a primary site for synthetic elaboration, complemented by the reactivity of the aryl chloride. nbinno.com

Historical Perspective on the Emergence of this compound in Academic Literature

The specific compound this compound does not have a prominent, well-documented history in seminal academic publications. A search of scientific literature reveals a scarcity of papers detailing its initial synthesis or application. uni.lu Its emergence appears to be more recent, tied to the increasing demand for novel, functionalized building blocks in discovery chemistry.

The development of related compounds provides context for its arrival. For example, the synthesis of various trifluoromethyl- and chloro-substituted pyridines and benzenes has been a subject of patent literature for some time, driven by their utility as intermediates for agricultural and pharmaceutical chemicals. semanticscholar.orgbenthamscience.com The compound is now commercially available from multiple chemical suppliers, which indicates its utility as a research chemical and synthetic intermediate. nih.govbiosynth.com Its appearance in chemical catalogs is a reflection of the broader trend in organic synthesis, which values readily accessible, unique building blocks for constructing libraries of new compounds for screening and development.

Current Research Landscape and Future Trajectories for the Compound

Currently, the research landscape for this compound is characterized more by its potential than by a large body of published applications. While its isomer, 2-Chloro-5-(trifluoromethyl)benzaldehyde, has been cited as a reactant for synthesizing complex heterocyclic systems like imidazoquinolinoacridinone derivatives, specific applications for the 3-chloro isomer are not as widely reported. nbinno.comwipo.int

The future trajectory for this compound lies in its application as a versatile starting material. Its trifunctional nature allows for a range of selective chemical modifications. For example:

The aldehyde can be used in reactions like the Wittig or Horner-Wadsworth-Emmons olefination to form substituted styrenes.

The chloro group can participate in palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or amino groups.

The trifluoromethyl group can serve to modulate the properties of the final products.

Recent research into related structures, such as the synthesis of novel isoindolin-1-one (B1195906) derivatives as potential antiepileptic agents, highlights the type of complex molecules that could be accessed using this benzaldehyde. acs.orgsemanticscholar.org Although these studies may use different isomers or related starting materials, they establish a clear precedent for the value of this substitution pattern in medicinal chemistry. The future of this compound will likely see it employed in the synthesis of novel bioactive compounds, where the combination of its three functional groups can be strategically exploited to create new chemical entities with desirable properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSKKQLZBXTZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397419 | |

| Record name | 3-chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477535-43-6 | |

| Record name | 3-chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Trifluoromethyl Benzaldehyde and Its Precursors

Advanced Strategies for Aromatic Halogenation and Trifluoromethylation

The introduction of halogen and trifluoromethyl substituents onto an aromatic ring is fundamental to synthesizing the precursors of the target molecule. These processes are governed by the electronic properties of the substituents and the reaction mechanisms.

Direct Halogenation Techniques

Direct halogenation is a primary example of electrophilic aromatic substitution, where a halogen atom is introduced onto the benzene (B151609) ring. synquestlabs.com For substrates like benzene, the aromaticity makes the ring less reactive, necessitating a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to activate the halogen (Cl₂ or Br₂) and generate a potent electrophile. synquestlabs.comsynquestlabs.comhymasynthesis.com The catalyst polarizes the halogen-halogen bond, creating a highly electrophilic species that can be attacked by the electron-rich aromatic ring. synquestlabs.comhymasynthesis.com

The regioselectivity of the halogenation is dictated by the existing substituents on the ring. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. vaia.comnih.gov This property deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. vaia.comquora.comyoutube.com The carbocation intermediate formed during ortho or para attack is significantly destabilized by the adjacent electron-withdrawing -CF₃ group, making the meta pathway energetically favorable. quora.comyoutube.com Consequently, the direct chlorination of (trifluoromethyl)benzene in the presence of a Lewis acid catalyst is a standard method for preparing 1-chloro-3-(trifluoromethyl)benzene, a key precursor. quora.com

| Reaction | Substrate | Reagents | Product | Key Feature |

| Electrophilic Chlorination | (Trifluoromethyl)benzene | Cl₂, FeCl₃ | 1-Chloro-3-(trifluoromethyl)benzene | The -CF₃ group is a meta-director, leading to the desired 1,3-substitution pattern. vaia.comquora.com |

Trifluoromethylation Protocols: Electrophilic, Nucleophilic, and Radical Approaches

The introduction of a trifluoromethyl (-CF₃) group is a crucial step in modern medicinal and agrochemical synthesis due to its unique ability to modulate a molecule's physicochemical properties. nih.gov Several distinct strategies have been developed for this transformation.

Electrophilic Trifluoromethylation: This approach involves reagents that deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. Modern electrophilic trifluoromethylating agents, often hypervalent iodine compounds, can react with arenes, although they are typically more effective with more nucleophilic substrates than the deactivated rings relevant to this synthesis. researchgate.net

Nucleophilic Trifluoromethylation: This method utilizes a "CF₃⁻" nucleophile to attack an electrophilic center. Reagents like trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, are widely used for the nucleophilic trifluoromethylation of carbonyl compounds such as aldehydes and ketones. medchemexpress.com Fluoroform (HCF₃) has also been explored as an economical source for generating the CF₃ anion under basic conditions. medchemexpress.com This approach is generally applied to introduce the CF₃ group to a side chain rather than directly to the aromatic ring.

Radical Trifluoromethylation: This pathway uses a trifluoromethyl radical (•CF₃) to react with the substrate. youtube.com Reagents like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent) can generate •CF₃ radicals, which can then be used in various transformations. youtube.com Radical approaches offer alternative pathways for functionalizing aromatic rings, often under milder conditions than ionic methods.

Formylation Reactions in the Synthesis of Substituted Benzaldehydes

Formylation, the introduction of a formyl (-CHO) group, is the final key transformation to produce the target aldehyde. The choice of formylation method is critical, especially when dealing with deactivated aromatic rings.

Classical Formylation Methods

Traditional methods for formylating aromatic rings often require harsh conditions and are most effective on electron-rich substrates.

Gattermann-Koch Reaction: This reaction introduces a formyl group directly onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system of aluminum chloride (AlCl₃) and cuprous chloride (CuCl). vaia.comvedantu.combyjus.com The reactive electrophile is believed to be the formyl cation, [HCO]⁺. byjus.comwikipedia.org However, the Gattermann-Koch reaction is generally not applicable to deactivated aromatic rings, such as those containing nitro or trifluoromethyl groups, and is mostly limited to benzene and alkylbenzenes. vedantu.comthermofisher.com

Vilsmeier-Haack Reaction: This method uses a substituted formamide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. chemistrysteps.comijpcbs.comwikipedia.org This reagent formylates electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org Like the Gattermann-Koch reaction, the Vilsmeier-Haack reaction is less efficient for electron-poor substrates because the Vilsmeier reagent is a weaker electrophile compared to those in Friedel-Crafts acylations. chemistrysteps.comwikipedia.org

The precursor 1-chloro-3-(trifluoromethyl)benzene is strongly deactivated by both the chloro and trifluoromethyl groups, making these classical formylation methods largely unsuitable for its direct conversion to 3-chloro-5-(trifluoromethyl)benzaldehyde.

Modern Catalytic Formylation Processes

To overcome the limitations of classical methods, modern catalytic approaches have been developed. Palladium-catalyzed formylation of aryl halides has emerged as a powerful tool. These reactions can proceed under milder conditions and tolerate a broader range of functional groups, including electron-withdrawing ones. One such protocol involves the use of a palladium catalyst with tert-butyl isocyanide as the formyl source and a silane (B1218182) as a hydride donor. This method provides an efficient route to aromatic aldehydes from aryl halides. While not specifically documented for 1-chloro-3-(trifluoromethyl)benzene, these modern techniques represent a more promising strategy for formylating such a deactivated substrate compared to classical approaches.

Multi-Step Synthesis Pathways Leading to this compound

A plausible and efficient synthetic route to this compound leverages the directing effects of the substituents in a logical sequence. The most likely pathway begins with a precursor that already contains the formyl group, followed by a directed chlorination.

A probable synthetic pathway is as follows:

Preparation of 3-(Trifluoromethyl)benzaldehyde: This key intermediate can be synthesized through various routes. One industrial method starts from m-xylene, which undergoes chlorination to form m-trichloromethylbenzal chloride, followed by a reaction with anhydrous hydrogen fluoride (B91410) to yield m-trifluoromethylbenzal chloride. Subsequent hydrolysis provides 3-(trifluoromethyl)benzaldehyde. googleapis.com An alternative laboratory-scale synthesis involves the oxidation of 3-(trifluoromethyl)benzyl alcohol. chemicalbook.com

Electrophilic Chlorination of 3-(Trifluoromethyl)benzaldehyde: The final step is the direct chlorination of 3-(trifluoromethyl)benzaldehyde. In this electrophilic aromatic substitution, the regiochemical outcome is controlled by the directing effects of the two existing substituents: the trifluoromethyl group (-CF₃) and the formyl group (-CHO). Both are strong electron-withdrawing groups and are meta-directors. vaia.comlibretexts.org Therefore, they both direct the incoming electrophile (Cl⁺) to the C-5 position, which is meta to both groups. This convergence of directing effects makes the chlorination highly regioselective, yielding the desired product, this compound.

Plausible Synthesis Route

Strategies Involving Pre-functionalized Aromatic Systems

One efficient approach to synthesizing this compound involves the use of an aromatic precursor that already contains the chloro and trifluoromethyl substituents. A key intermediate in this strategy is 1-bromo-3-chloro-5-(trifluoromethyl)benzene. This pre-functionalized system allows for the introduction of the aldehyde group in a highly regioselective manner.

A patented method describes the synthesis of the precursor 1-bromo-3-chloro-5-(trifluoromethyl)benzene starting from o-aminobenzotrifluoride. The process involves a bromination step followed by chlorination to yield 4-bromo-2-chloro-6-trifluoromethylaniline. Subsequent deamination via diazotization and treatment with hypophosphorous acid or ethanol (B145695) affords the desired 1-bromo-3-chloro-5-(trifluoromethyl)benzene. google.com

With the pre-functionalized aromatic in hand, the aldehyde functionality can be introduced via a Grignard reaction. The 1-bromo-3-chloro-5-(trifluoromethyl)benzene is reacted with magnesium turnings in a suitable solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 3-chloro-5-(trifluoromethyl)phenylmagnesium bromide. This organometallic intermediate can then be treated with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, followed by acidic workup to yield this compound. google.com

Table 1: Synthesis via a Pre-functionalized Aromatic System

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | o-Aminobenzotrifluoride | 1. Bromination, 2. Chlorination | 4-Bromo-2-chloro-6-trifluoromethylaniline |

| 2 | 4-Bromo-2-chloro-6-trifluoromethylaniline | Diazotization, Deamination (e.g., with H3PO2) | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene |

| 3 | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Mg, THF | 3-Chloro-5-(trifluoromethyl)phenylmagnesium bromide |

| 4 | 3-Chloro-5-(trifluoromethyl)phenylmagnesium bromide | 1. Formylating agent (e.g., DMF), 2. Acidic workup | This compound |

This table illustrates a multi-step synthesis starting from a pre-functionalized aniline (B41778) derivative.

Sequential Introduction of Halogen, Trifluoromethyl, and Aldehyde Moieties

An alternative to using pre-functionalized systems is the stepwise introduction of the substituents onto a simpler benzene derivative. This approach offers flexibility but may require careful control of reaction conditions to ensure correct regioselectivity.

One plausible pathway begins with 3-chlorotoluene (B144806) . The synthesis of 3-chlorotoluene can be achieved from m-toluidine (B57737) through a Sandmeyer reaction, involving diazotization followed by treatment with cuprous chloride. chemicalbook.com The methyl group of 3-chlorotoluene can then be converted to a trichloromethyl group via radical chlorination, which is subsequently fluorinated using a reagent like hydrogen fluoride to yield 1-chloro-3-(trifluoromethyl)benzene. wikipedia.org The final step is the introduction of the aldehyde group. This can be accomplished through various formylation methods, such as the Gattermann-Koch reaction (using CO and HCl with a catalyst) or by lithiation followed by quenching with a formylating agent.

Another sequential route starts with (Trifluoromethyl)benzene (benzotrifluoride). This starting material can be synthesized on an industrial scale by reacting benzotrichloride (B165768) with hydrogen fluoride. wikipedia.org Electrophilic chlorination of (trifluoromethyl)benzene would be expected to yield a mixture of isomers, with the 3-chloro-substituted product being a significant component due to the meta-directing effect of the trifluoromethyl group. The resulting 1-chloro-3-(trifluoromethyl)benzene can then be converted to the final product. A common laboratory and industrial method involves the radical bromination of the benzylic position (if starting from a toluene (B28343) derivative) to form 3-chloro-5-(trifluoromethyl)benzyl bromide, followed by conversion to the corresponding alcohol, and subsequent oxidation to the aldehyde.

The most direct precursor is 3-chloro-5-(trifluoromethyl)benzyl alcohol . The oxidation of this alcohol to the aldehyde is a standard and high-yielding transformation. A variety of oxidizing agents can be employed, from classic chromium-based reagents to milder, more selective methods such as Swern oxidation or the use of Dess-Martin periodinane.

Table 2: Comparison of Sequential Synthesis Starting Points

| Starting Material | Key Transformation Steps | Potential Challenges |

| 3-Chlorotoluene | 1. Trichlorination of methyl group, 2. Fluorination, 3. Formylation | Isomer separation during chlorination and formylation. |

| (Trifluoromethyl)benzene | 1. Chlorination, 2. Benzylic Bromination, 3. Hydrolysis, 4. Oxidation | Regiocontrol during the initial chlorination step. |

| 1-Chloro-3-(trifluoromethyl)benzene | 1. Lithiation/Grignard formation, 2. Formylation | Requires anhydrous conditions and careful handling of organometallic reagents. |

| 3-Chloro-5-(trifluoromethyl)benzyl alcohol | 1. Oxidation | Selection of appropriate oxidant to avoid over-oxidation to the carboxylic acid. |

This table outlines various strategies for the sequential introduction of functional groups.

Green Chemistry Approaches and Sustainable Synthesis of this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. For the synthesis of this compound, these principles can be applied, particularly in the oxidation and formylation steps.

The oxidation of the precursor, 3-chloro-5-(trifluoromethyl)benzyl alcohol, is a prime target for green innovation. Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants (e.g., chromium), which are toxic and generate significant waste. Greener alternatives focus on catalytic processes using environmentally benign oxidants.

Aerobic Oxidation: The use of molecular oxygen from the air as the terminal oxidant is highly desirable as the only byproduct is water. Various catalytic systems have been developed for the aerobic oxidation of benzylic alcohols. These include palladium-based catalysts supported on renewable biopolymers like iota-carrageenan, which can be easily recovered and recycled. nih.gov

Photocatalytic Oxidation: Sunlight or artificial light can be used to drive the oxidation process. In one approach, thioxanthenone acts as a photocatalyst, using oxygen from the air to convert benzylic alcohols to aldehydes under mild conditions. rsc.org Another innovative system employs carbon nanotubes/graphitic carbon nitride (CNTs/GCN) hybrids as a photocatalyst in a Pickering emulsion, which enhances the contact between the aqueous and organic phases, leading to higher efficiency under solar irradiation. mdpi.com

TEMPO-based Catalysis: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a co-oxidant like sodium hypochlorite (B82951) offers a highly selective method for oxidizing primary alcohols to aldehydes under mild conditions. amazonaws.comchemicalbook.com

Sustainable formylation methods are also an area of active research. The Vilsmeier-Haack reaction, while effective, uses phosphorus oxychloride and dimethylformamide, which can be harsh. Milder and more atom-economical formylation techniques are being explored. For instance, using formic acid or its derivatives as the formylating agent under catalyst- and solvent-free conditions presents a greener alternative for certain substrates. tandfonline.com Research into the formylation of less reactive aromatics using complexes like trifluoromethanesulphonic anhydride/dimethylformamide shows promise for improving reaction efficiency. rsc.org

Table 3: Green Chemistry Approaches for Key Synthetic Steps

| Reaction Step | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Oxidation of Benzyl (B1604629) Alcohol | Stoichiometric CrO3 or KMnO4 | Catalytic aerobic oxidation (e.g., with Pd/Carrageenan) | Uses air as oxidant, water as byproduct, catalyst is recyclable. nih.gov |

| Photocatalytic oxidation (e.g., with thioxanthenone) | Uses light energy, mild conditions, air as oxidant. rsc.org | ||

| Solar-driven oxidation in Pickering emulsion | Utilizes solar energy, high efficiency, 100% selectivity reported for benzaldehyde (B42025). mdpi.com | ||

| Formylation of Aromatic Ring | Vilsmeier-Haack (POCl3, DMF) | Formylation with trifluoromethanesulphonic anhydride/DMF | More efficient for less active aromatics. rsc.org |

| Gattermann-Koch (CO, HCl, AlCl3/CuCl) | Catalyst- and solvent-free formylation with formic acid | Reduces waste, avoids harsh reagents and solvents. tandfonline.com |

This table compares traditional and green methodologies for the key transformations in the synthesis of this compound.

Reaction Chemistry and Mechanistic Investigations of 3 Chloro 5 Trifluoromethyl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. The reactivity of this group is further modulated by the electronic effects of the substituents on the aromatic ring.

The carbonyl carbon of 3-Chloro-5-(trifluoromethyl)benzaldehyde is highly electrophilic due to the strong electron-withdrawing nature of the chloro and trifluoromethyl substituents. This enhances its susceptibility to nucleophilic addition.

A classic example of such a reaction is the Grignard reaction. Organomagnesium halides (Grignard reagents) add to the carbonyl group to form a secondary alcohol upon aqueous workup. chemspider.com While specific studies on this compound are not prevalent in readily available literature, the general mechanism is well-established. For instance, the reaction with a Grignard reagent like methylmagnesium bromide would proceed via nucleophilic attack of the methyl carbanion on the aldehyde's carbonyl carbon, followed by protonation of the resulting alkoxide to yield 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol. The initiation of Grignard reactions with chloro-substrates can sometimes be challenging, and co-reagents or activators may be employed. chemspider.com

Another significant nucleophilic addition is the Wittig reaction, which converts aldehydes into alkenes. This reaction involves a phosphorus ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate, subsequently collapsing to an alkene and triphenylphosphine (B44618) oxide.

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can transform this compound into 3-Chloro-5-(trifluoromethyl)benzoic acid. This oxidation is a standard transformation for aromatic aldehydes.

Reduction: Conversely, reduction of the aldehyde yields the corresponding primary alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction is 3-Chloro-5-(trifluoromethyl)benzyl alcohol, a known compound.

Table 1: Representative Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | KMnO₄ or Jones Reagent | 3-Chloro-5-(trifluoromethyl)benzoic acid | Oxidation |

| This compound | NaBH₄, Ethanol (B145695) | 3-Chloro-5-(trifluoromethyl)benzyl alcohol | Reduction |

The aldehyde group readily participates in condensation reactions with active methylene (B1212753) compounds and forms imines with primary amines.

Condensation Reactions: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C bond. sigmaaldrich.com Benzaldehydes with electron-withdrawing groups are excellent substrates for this reaction. nih.gov For example, reacting this compound with a compound like malononitrile (B47326) in the presence of a weak base (e.g., piperidine) would yield 2-(3-chloro-5-(trifluoromethyl)benzylidene)malononitrile. The reaction proceeds through a carbanionic intermediate that attacks the aldehyde, followed by elimination of water. nih.govnih.gov

Imine Formation: Primary amines react with aldehydes to form imines, also known as Schiff bases. lumenlearning.comlibretexts.org The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org This intermediate then dehydrates to form the C=N double bond of the imine. youtube.commasterorganicchemistry.com The reaction is reversible and the optimal pH is mildly acidic (around 5) to facilitate both protonation of the hydroxyl group for elimination as water and to ensure the amine remains sufficiently nucleophilic. lumenlearning.comlibretexts.org

Table 2: Condensation and Imine Formation Examples

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

| This compound | Malononitrile | Piperidine, Ethanol nih.govnih.gov | Knoevenagel Adduct |

| This compound | Ethylamine | Mild Acid (e.g., pH ~5) lumenlearning.comlibretexts.org | Imine (Schiff Base) |

Transformations Involving the Aromatic Ring

The reactivity of the aromatic ring is dominated by the directing effects of the existing substituents. Both the chlorine atom and the trifluoromethyl group are electron-withdrawing and deactivating.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly disfavored due to the strong deactivating nature of both the -Cl and -CF₃ groups. Both substituents are meta-directors. Therefore, any incoming electrophile would be directed to the positions meta to both existing groups.

In this specific molecule, the positions C2, C4, and C6 are available for substitution.

Position C2 is ortho to -CHO and meta to both -Cl and -CF₃.

Position C4 is ortho to -Cl, para to -CHO, and meta to -CF₃.

Position C6 is ortho to -CF₃, para to -CHO, and meta to -Cl.

Considering the directing effects, substitution is most likely to occur at the C2 position, which is meta to both the powerful -CF₃ group and the -Cl atom. A relevant study on the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) showed that the nitro group is introduced at the position meta to the trifluoromethyl group and ortho to the chlorine. nih.gov Applying this precedent, nitration of this compound would be expected to yield primarily 2-nitro-3-chloro-5-(trifluoromethyl)benzaldehyde.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgnih.gov

In this compound, both the aldehyde (-CHO) and trifluoromethyl (-CF₃) groups are positioned meta to the chlorine atom. This arrangement does not allow for direct resonance stabilization of the negative charge onto the electron-withdrawing groups should a nucleophile attack the carbon bearing the chlorine. Consequently, the chlorine atom in this molecule is strongly deactivated towards SNAr. Reaction at this position is highly unlikely under standard SNAr conditions.

For comparison, an isomer such as 4-chloro-3-nitrobenzaldehyde, where the aldehyde group is para to the chlorine, readily undergoes SNAr reactions with nucleophiles like sodium phenoxide because the nitro and aldehyde groups can stabilize the intermediate carbanion. zenodo.org Similarly, other aromatic systems heavily substituted with electron-withdrawing groups are known to undergo SNAr. beilstein-journals.orgnih.govresearchgate.net The lack of ortho or para activation renders the chlorine in this compound inert to this reaction pathway.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon bonds. For this compound, these reactions typically involve the activation and substitution of the chlorine atom. However, aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often requiring more specialized catalytic systems to achieve efficient oxidative addition to the palladium(0) center. The general reactivity trend for aryl halides is I > Br > Cl > F. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organohalide. The Suzuki coupling of aryl chlorides such as this compound necessitates robust catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands that facilitate the challenging oxidative addition step. Research on structurally similar compounds, such as 3,5-dichloroisothiazole-4-carbonitrile, has shown that Suzuki couplings can proceed regiospecifically, with reaction occurring at one C-Cl bond while leaving another intact. nih.gov In the case of this compound, coupling with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. The reaction is often challenged by the steric hindrance from the trifluoromethyl group, which can impede the approach of the catalyst. researchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene through the coupling of an unsaturated compound (alkene) with an organohalide. organic-chemistry.orglibretexts.org The reaction with this compound would produce a 3-chloro-5-(trifluoromethyl)stilbene or a related cinnamic acid derivative, depending on the alkene partner. As with other cross-couplings of aryl chlorides, forcing conditions or highly active catalysts, such as phosphine-free palladium complexes or those with N-heterocyclic carbene (NHC) ligands, may be required to achieve good yields. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide to produce an arylalkyne. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper salts in the presence of a base. organic-chemistry.org The reaction of this compound with a terminal alkyne would yield a 1-(alk-1-yn-1-yl)-3-chloro-5-(trifluoromethyl)benzene. The C-Cl bond's relative inertness makes this transformation demanding, often requiring higher temperatures and specific ligand systems compared to analogous reactions with aryl bromides or iodides.

Table 1: Representative Conditions for Cross-Coupling Reactions with Aryl Chlorides

| Reaction Type | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, THF | researchgate.net |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂, NHC-Pd | Et₃N, K₂CO₃, NaOAc | DMF, NMP, DMAc | organic-chemistry.orglibretexts.org |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, NHC-Pd | Et₃N, Piperidine, Cs₂CO₃ | DMF, Toluene, THF | libretexts.orgorganic-chemistry.org |

Influence of Trifluoromethyl and Chloro Substituents on Reaction Mechanisms

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its substituents.

Electronic Effects on Aromatic Reactivity

Both the chloro and trifluoromethyl groups are strongly electron-withdrawing, primarily through the inductive effect (-I effect). vaia.com

Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. The high electronegativity of the three fluorine atoms pulls electron density away from the attached carbon and, consequently, from the entire aromatic ring. vaia.com This effect significantly deactivates the ring towards electrophilic aromatic substitution.

Chloro Group (-Cl): The chlorine atom also deactivates the ring through its inductive effect. While it possesses lone pairs that can be donated via resonance (+R effect), this effect is weak for halogens and is overridden by the stronger inductive withdrawal. libretexts.orgresearchgate.net

The placement of these two deactivating groups at the meta-positions (1,3,5-substitution pattern relative to the aldehyde) compounds their effect, making the benzene ring highly electron-deficient. This has two major consequences:

Aldehyde Reactivity: The strong withdrawal of electron density from the ring makes the carbonyl carbon of the aldehyde group more electrophilic and thus more susceptible to nucleophilic attack.

Aromatic Ring Reactivity: The ring is significantly deactivated towards electrophilic attack. For cross-coupling reactions, the electron-deficient nature of the aryl halide can make the oxidative addition of the C-Cl bond to a low-valent metal center like Pd(0) more difficult, as this step is favored by more electron-rich aryl halides.

Steric Effects in Reaction Pathways

Steric hindrance plays a critical role in the reaction pathways of this compound, primarily due to the trifluoromethyl group.

Trifluoromethyl Group (-CF₃): The -CF₃ group is considerably larger than a hydrogen atom and exerts significant steric bulk. nih.gov Its presence adjacent to the chlorine atom (at the meta-position) can sterically hinder the approach of bulky reagents, including the large palladium-phosphine catalyst complexes required for cross-coupling reactions. nih.govacs.org This steric clash can slow reaction rates and may necessitate the use of less bulky ligands or higher reaction temperatures to overcome the activation barrier. researchgate.net

Chloro Group (-Cl): While smaller than the -CF₃ group, the chlorine atom also contributes to the steric environment around the C-Cl reaction site.

In reactions involving the aldehyde, the flanking chloro and trifluoromethyl substituents can influence the facial selectivity of nucleophilic attack, although this effect is less pronounced than with ortho substituents.

Cascade and Multi-Component Reactions Incorporating this compound

The reactive aldehyde functionality makes this compound an excellent candidate for cascade (or domino) and multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. tcichemicals.comnih.gov Aromatic aldehydes are common substrates in many named MCRs.

While specific literature on MCRs involving this compound is limited, the reactivity of its isomer, 2-Chloro-5-(trifluoromethyl)benzaldehyde, provides a strong precedent. The 2-chloro isomer has been successfully used as a reactant in a three-component reaction with 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones to synthesize complex imidazoquinolinoacridinone derivatives. sigmaaldrich.com

Given that the aldehyde group is the primary site of reaction in many MCRs, this compound is expected to be a viable substrate for a variety of such transformations. frontiersin.orgmdpi.com The electron-withdrawing substituents enhance the electrophilicity of the aldehyde carbon, potentially accelerating the initial condensation steps common to these reactions.

Table 2: Common Multi-Component Reactions Utilizing Aromatic Aldehydes

| Reaction Name | Number of Components | Reactant Types | Typical Product | Reference |

|---|---|---|---|---|

| Biginelli Reaction | 3 | Aromatic Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | tcichemicals.com |

| Hantzsch Dihydropyridine Synthesis | 3 | Aromatic Aldehyde, β-Ketoester, Ammonia | Dihydropyridine | tcichemicals.com |

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | mdpi.com |

| Kabachnik–Fields Reaction | 3 | Aldehyde/Ketone, Amine, Phosphite | α-Aminophosphonate | mdpi.com |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 3-Chloro-5-(trifluoromethyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.

The proton NMR spectrum is expected to reveal the chemical environment of the three aromatic protons and the single aldehydic proton. The aldehydic proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically between 9.5 and 10.5 ppm, due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.

The three aromatic protons on the benzene (B151609) ring will exhibit distinct signals. Their chemical shifts are influenced by the electronic effects of the three substituents. The proton at the C2 position, situated between the aldehyde and the chlorine, would likely be the most deshielded of the aromatic protons. The protons at C4 and C6 would also have characteristic shifts, with their splitting patterns (likely small meta-couplings) providing further structural confirmation.

The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift, typically appearing between 185 and 195 ppm. The carbon of the trifluoromethyl group will be identifiable by its characteristic quartet splitting, a result of coupling with the three fluorine atoms. The remaining six aromatic carbons will have distinct chemical shifts influenced by the attached substituents (Cl, CF₃, CHO). The carbon atom attached to the trifluoromethyl group (C5) and the carbon attached to the chlorine atom (C3) are expected to show significant shifts.

¹⁹F NMR is a crucial technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal, typically referenced against a standard like CFCl₃, is characteristic of the electronic environment of the CF₃ group on the aromatic ring. For many trifluoromethyl-substituted benzenes, this signal appears around -60 to -65 ppm.

To definitively assign all proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to trace the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated aromatic carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1680 and 1715 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group. This is one of the most diagnostic peaks in the spectrum.

C-H Stretches: The aldehydic C-H stretch typically appears as two weak bands around 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group are expected to produce very strong and characteristic bands in the region of 1100-1350 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is anticipated to appear as a band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Aromatic C=C Stretches: Vibrations of the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

A detailed analysis, often supported by computational calculations (like Density Functional Theory, DFT), would be necessary to assign all observed vibrational modes accurately.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape of molecules. For this compound, conformational isomerism primarily arises from the rotation of the aldehyde (-CHO) and trifluoromethyl (-CF3) groups relative to the benzene ring.

While a dedicated conformational analysis for this specific molecule is not extensively documented in publicly available literature, studies on structurally similar substituted benzaldehydes provide a strong basis for understanding its behavior. nih.gov Research on compounds like 3-chloro-4-methoxybenzaldehyde (B1194993) has shown that the aldehyde group can exist in two planar conformations: O-cis and O-trans, where the carbonyl oxygen is, respectively, cis or trans to a specific substituent on the ring. nih.gov The energy difference between these conformers is often small, allowing for their co-existence at room temperature. nih.gov

The vibrational spectrum of this compound would be characterized by several key absorption bands:

C=O Stretch: A strong, prominent band typically appearing in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde.

Aldehydic C-H Stretch: Two distinct bands are expected, a Fermi resonance doublet, typically around 2820 cm⁻¹ and 2740 cm⁻¹. inference.org.uk

C-F Stretches: The trifluoromethyl group gives rise to very strong, characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region.

C-Cl Stretch: A band in the lower frequency region, generally between 800-600 cm⁻¹, indicates the presence of the C-Cl bond.

Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring vibrations would also be present.

By employing computational methods, such as Density Functional Theory (DFT), in conjunction with experimental IR and Raman data, it is possible to calculate the theoretical vibrational frequencies for different conformers. nih.gov A comparison between the calculated and observed spectra allows for the assignment of specific bands to specific conformational isomers, thereby providing a detailed picture of the molecule's conformational preferences.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for unequivocally determining its elemental formula. The molecular formula for this compound is C₈H₄ClF₃O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The theoretically calculated monoisotopic mass for the neutral molecule is 207.99028 Da. uni.lu In a typical HRMS experiment, the compound is ionized, often by adding a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺). The instrument then measures the m/z of these ions to within a few parts per million (ppm), confirming the elemental composition.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Form | Molecular Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₅ClF₃O]⁺ | 208.99756 |

| [M+Na]⁺ | [C₈H₄ClF₃ONa]⁺ | 230.97950 |

| [M+K]⁺ | [C₈H₄ClF₃OK]⁺ | 246.95344 |

| [M]⁺ | [C₈H₄ClF₃O]⁺ | 207.98973 |

This interactive table provides the predicted mass-to-charge ratios for common adducts of this compound, which can be verified using HRMS.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. For aromatic aldehydes, fragmentation is often initiated by the loss of a hydrogen atom or the entire formyl group. libretexts.orgmiamioh.edu

The fragmentation of this compound is expected to proceed through the following key pathways:

Molecular Ion Peak ([M]⁺): The spectrum would show a distinct molecular ion peak at m/z ≈ 208, corresponding to the [C₈H₄ClF₃O]⁺˙ ion. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Loss of Hydrogen (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion [C₈H₃ClF₃O]⁺ at m/z ≈ 207. miamioh.edu This is often a very abundant peak.

Loss of Formyl Radical (M-29): Cleavage of the bond between the ring and the aldehyde group results in the loss of a formyl radical (•CHO), yielding the [C₇H₄ClF₃]⁺ ion at m/z ≈ 179. libretexts.org

Loss of Chlorine (M-35): Fragmentation may also involve the loss of a chlorine radical, producing the [C₈H₄F₃O]⁺ ion.

Loss of CF₃ (M-69): The loss of the trifluoromethyl radical would lead to the [C₇H₄ClO]⁺ ion.

Table 2: Plausible Mass Fragments for this compound

| Ion Formula | Fragmentation Event | Expected m/z (for ³⁵Cl) |

| [C₈H₄ClF₃O]⁺˙ | Molecular Ion | 208 |

| [C₈H₃ClF₃O]⁺ | Loss of •H | 207 |

| [C₇H₄ClF₃]⁺ | Loss of •CHO | 179 |

| [C₈H₄F₃O]⁺ | Loss of •Cl | 173 |

| [C₇H₄ClO]⁺ | Loss of •CF₃ | 139 |

This interactive table outlines the primary fragmentation pathways and the corresponding mass-to-charge ratios expected in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound is not found in the surveyed scientific literature, its solid-state characteristics can be inferred from studies of analogous molecules. nih.gov

The crystal packing of this compound would be governed by a network of weak, non-covalent interactions. The presence of chlorine, fluorine, and oxygen atoms creates multiple sites for hydrogen bonding and other interactions. ed.ac.uk Expected interactions include:

C-H···O Interactions: The aldehydic oxygen is a hydrogen bond acceptor and can interact with aromatic C-H groups of neighboring molecules.

C-H···F Interactions: The fluorine atoms of the -CF₃ group can act as weak hydrogen bond acceptors. researchgate.netnih.gov

Halogen Bonding: The chlorine atom can act as a Lewis acid (halogen bond donor), potentially interacting with the carbonyl oxygen of another molecule (C-Cl···O=C).

These varied interactions would likely lead to a complex and tightly packed three-dimensional supramolecular architecture. mdpi.com

Without an experimental crystal structure, exact values cannot be given. However, typical values for the bond lengths and angles can be estimated from crystallographic data of similar compounds. nih.gov These parameters define the molecule's geometry. The benzene ring is expected to be nearly planar, with the aldehyde group also lying in or close to the plane of the ring to maximize conjugation.

Table 3: Expected Molecular Geometry Parameters for this compound

| Parameter | Bond/Atoms | Expected Value |

| Bond Lengths (Å) | C-Cl | ~ 1.73 - 1.75 Å |

| C-C (aromatic) | ~ 1.38 - 1.40 Å | |

| C-C (ring-CHO) | ~ 1.48 - 1.50 Å | |

| C=O | ~ 1.21 - 1.23 Å | |

| C-C (ring-CF₃) | ~ 1.50 - 1.52 Å | |

| C-F | ~ 1.33 - 1.35 Å | |

| Bond Angles (°) | C-C-C (ring) | ~ 118 - 122 ° |

| C-C-Cl | ~ 119 - 121 ° | |

| C-C=O | ~ 123 - 126 ° | |

| F-C-F | ~ 106 - 108 ° | |

| Torsional Angles (°) | C-C-C-O | ~ 0° or ~180° |

This interactive table presents typical or expected values for key bond lengths, angles, and torsions based on data from structurally related molecules. The torsional angle reflects the planarity of the aldehyde group with the ring.

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Trifluoromethyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering a means to model the behavior of electrons and nuclei in molecules with remarkable accuracy. These methods are instrumental in determining the geometric and electronic properties of 3-chloro-5-(trifluoromethyl)benzaldehyde.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to map the electronic structure of the molecule. This includes the distribution of electron density, which highlights the electron-rich and electron-poor regions of the molecule. The presence of the electronegative chlorine atom, the trifluoromethyl group, and the aldehyde functional group creates a complex electronic environment that is critical to its reactivity.

No specific experimental or calculated data for bond lengths and angles from DFT studies on this compound were found in the public domain during the search.

For even greater precision, ab initio (from the beginning) methods can be utilized. These calculations are based solely on the principles of quantum mechanics without the use of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on the molecule's energy and properties.

Molecular Orbital Analysis

The behavior of a molecule in chemical reactions is largely governed by its molecular orbitals, particularly the frontier orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

The HOMO-LUMO gap also provides insights into the electronic transitions of the molecule, which are responsible for its absorption of light and its potential color.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and the energy of the lowest electronic transition. |

Quantitative data for the HOMO-LUMO energy gap of this compound from specific computational studies was not found.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. The shapes and energies of the HOMO and LUMO of this compound dictate how it will interact with other reagents.

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For instance, the region of the molecule where the LUMO is localized will be susceptible to attack by nucleophiles.

Reactivity Descriptors and Fukui Functions

To quantify the reactivity of different atoms within the molecule, computational chemists employ reactivity descriptors derived from DFT. Fukui functions are a powerful tool in this regard, as they indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

These functions help to pinpoint the exact atomic sites that are most susceptible to electrophilic, nucleophilic, and radical attack.

| Type of Attack | Corresponding Fukui Function | Description |

| Nucleophilic Attack | f+(r) | Indicates the propensity of a site to accept an electron. |

| Electrophilic Attack | f-(r) | Indicates the propensity of a site to donate an electron. |

| Radical Attack | f0(r) | Indicates the propensity of a site to react with a radical. |

Specific Fukui function analysis and the resulting reactivity descriptors for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide significant insights into its conformational flexibility and the nature of its intermolecular interactions, which govern its macroscopic properties.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the aldehyde group (-CHO) to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with this rotation to determine the most stable conformations. Studies on structurally similar benzaldehydes suggest that the planarity of the aldehyde group relative to the aromatic ring is a key conformational feature. rsc.org The simulations would track the dihedral angle (O=C-C=C) to reveal whether the molecule predominantly adopts a planar or a non-planar (orthogonal) conformation. The bulky trifluoromethyl and chloro substituents are expected to influence this conformational preference through steric and electronic effects.

Furthermore, MD simulations are instrumental in characterizing the non-covalent interactions between molecules of this compound in a condensed phase. These simulations can identify and quantify interactions such as:

π-π Stacking: The aromatic rings can stack on top of each other, a common interaction in benzene derivatives.

Hydrogen Bonding: Weak hydrogen bonds, such as C-H···O interactions between the aldehyde proton or ring protons and the oxygen atom of a neighboring molecule, can be analyzed.

Halogen Interactions: Interactions involving the chlorine atom (C-Cl···O or C-Cl···π) could also play a role in the molecular packing.

Research on analogous compounds like 3-chloro-5-fluorosalicylaldehyde has shown the importance of C—H⋯O interactions and offset face-to-face π-stacking in its crystal structure, providing a model for the types of interactions that could be investigated for this compound using MD. nih.gov

The table below illustrates the type of data that can be obtained from MD simulations to characterize the conformational and interaction landscape of the molecule.

| Parameter | Description | Typical Simulated Result (Illustrative) |

|---|---|---|

| Aldehyde Dihedral Angle (O=C-C=C) | Measures the rotation of the aldehyde group relative to the benzene ring. | Bimodal distribution with peaks at ~0° (planar) and ~180° (planar), indicating two stable co-planar conformations. |

| Intermolecular Interaction Energy | The average energy of interaction between two molecules. | -5.5 kcal/mol |

| π-π Stacking Distance | The distance between the centroids of two parallel aromatic rings. | ~3.6 Å |

| C-H···O Hydrogen Bond Distance | The distance between an aromatic C-H and an aldehyde oxygen of a neighboring molecule. | 2.4 Å |

In Silico Prediction of Spectroscopic Parameters

In silico methods, primarily based on quantum mechanics, are widely used to predict spectroscopic parameters for molecules like this compound. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. A robust methodology for predicting ¹H and ¹³C NMR chemical shifts involves several steps. github.io First, a conformational search is performed to identify all low-energy structures of the molecule. Each of these conformers is then subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP-D3BJ and a basis set like 6-31G(d). github.io Finally, NMR shielding tensors are calculated for each optimized conformer, often using a functional specifically parameterized for NMR predictions, such as WP04, with a larger basis set (e.g., 6-311++G(2d,p)) and an implicit solvent model to mimic experimental conditions. github.io The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

The table below presents a representative comparison between hypothetical experimental chemical shifts and the type of data that would be generated from such in silico calculations for the ¹H NMR spectrum of this compound.

| Proton | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) (Illustrative) | Deviation (ppm) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.98 | 10.05 | +0.07 |

| Aromatic H-2 | 8.15 | 8.22 | +0.07 |

| Aromatic H-4 | 8.05 | 8.11 | +0.06 |

| Aromatic H-6 | 7.90 | 7.98 | +0.08 |

Beyond NMR, other spectroscopic parameters can also be predicted.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the aldehyde, C-Cl stretch, C-F stretches of the trifluoromethyl group, and aromatic C-H bending modes.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can provide insight into the electronic structure and conjugated π-system of the molecule.

Mass Spectrometry: While not a form of spectroscopy in the traditional sense, computational methods can predict parameters like collision cross-sections (CCS) for different ions of the molecule, which can be compared with experimental data from ion mobility-mass spectrometry. uni.lu

These computational approaches provide a detailed, atomistic understanding that complements and aids in the interpretation of experimental measurements.

Applications of 3 Chloro 5 Trifluoromethyl Benzaldehyde in Chemical Research

Role as a Key Intermediate in Medicinal Chemistry

In the field of medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms into organic molecules is a widely employed strategy to modulate their pharmacological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. innospk.com Consequently, 3-Chloro-5-(trifluoromethyl)benzaldehyde serves as a crucial starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.

The aldehyde functionality of this compound allows it to readily participate in a variety of chemical transformations, such as condensation, oxidation, and reduction reactions, to yield more complex molecular architectures. While direct synthesis of approved drugs from this specific aldehyde is not widely documented, its structural motifs are found in various pharmacologically active compounds. For instance, derivatives of 3-(Trifluoromethyl)benzaldehyde have been shown to possess antitumor effects against various cancer cell lines, including nasopharyngeal carcinoma, leukemia, and breast cancer. google.com

Furthermore, related substituted benzaldehydes are pivotal in the synthesis of a variety of bioactive heterocyclic compounds. For example, multi-component reactions involving fluorinated aromatic aldehydes have been employed to create libraries of complex molecules like fluorinated-pyrrolo[3,4-b]pyridin-5-ones, which are analogs of the pharmacologically significant isoindolin-2-one core. mdpi.com The reactivity of the aldehyde group is central to these synthetic strategies, enabling the construction of diverse molecular scaffolds.

A Chinese patent highlights the importance of the closely related compound, 3-chloro-5-trifluoromethyl trifluoroacetophenone, as an intermediate in the synthesis of alfilana and other pesticides. google.com This underscores the utility of the 3-chloro-5-(trifluoromethyl)phenyl moiety in the creation of bioactive molecules.

The 3-chloro-5-(trifluoromethyl)phenyl scaffold, provided by this aldehyde, is a valuable starting point for drug discovery and development. The presence of both a chlorine atom and a trifluoromethyl group offers distinct opportunities for molecular interactions with biological targets and allows for the fine-tuning of a molecule's physicochemical properties.

Research into isoindolin-1-one (B1195906) derivatives as positive allosteric modulators of GABAA receptors has demonstrated the importance of the substitution pattern on the phenyl ring for activity. acs.org While this study did not specifically use this compound, it highlights how variations in substituents on a core scaffold can lead to potent and selective modulators of receptor function. The unique electronic properties of the 3-chloro-5-(trifluoromethyl)phenyl group make it an attractive scaffold for the design of new compounds with potential activity at a range of biological targets.

The design of specific enzyme inhibitors and receptor ligands often relies on the precise positioning of functional groups that can interact with the active site or binding pocket of a protein. The trifluoromethyl group is particularly valued in this context for its ability to participate in strong non-covalent interactions, such as dipole-dipole and ion-dipole interactions, which can enhance binding affinity.

For example, the synthesis of novel isoindolin-1-one derivatives as GABAA receptor modulators involved the condensation of substituted benzaldehydes with other building blocks. acs.org The electronic nature of the substituents on the benzaldehyde (B42025) ring was found to be critical for the biological activity of the final compounds. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups in this compound suggests its potential as a precursor for the synthesis of potent enzyme inhibitors and receptor ligands where such electronic properties are desirable for optimal binding.

Utilization in Materials Science

The same electronic properties that make this compound attractive for medicinal chemistry also lend themselves to applications in materials science. The development of functional polymers and organic electronic materials often relies on the use of building blocks with specific electronic and physical properties.

The aldehyde group of this compound can participate in various polymerization reactions, such as polycondensation, to form functional polymers. The presence of the halogen and trifluoromethyl substituents can impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Research has shown that electron-deficient benzaldehydes can undergo anionic copolymerization with other monomers, such as phthalaldehyde, to create functional polymers. innospk.com This suggests a potential route for the incorporation of the 3-chloro-5-(trifluoromethyl)phenyl moiety into polymer chains, thereby tuning the properties of the resulting material. Furthermore, patents describe the use of halogen-containing aldehydes to functionalize existing polymers, indicating another potential application for this compound. google.com

The field of organic electronics relies on the synthesis of new organic molecules and polymers with tailored electronic properties for use in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of trifluoromethyl groups into organic materials is a known strategy to modify their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific examples of the use of this compound in the synthesis of organic electronic materials are not prevalent in the literature, the properties of the molecule suggest its potential as a building block. For instance, trifluoromethylated benzaldehydes are listed as material building blocks for liquid crystals by some chemical suppliers. tcichemicals.com The ability to precisely tune the electronic properties of organic semiconductors is crucial for device performance, and the electron-withdrawing nature of the substituents on this compound makes it a candidate for the synthesis of n-type organic semiconductors.

Application in Nonlinear Optical Materials

The quest for new materials with significant nonlinear optical (NLO) properties for applications in photonics, such as optical switching and data processing, has led researchers to explore organic compounds with large third-order optical nonlinearities. Chalcones, synthesized through the condensation of benzaldehydes with acetophenones, are a class of compounds that have shown promise in this field.

A study focused on the synthesis and characterization of a novel chalcone (B49325) derivative, 3-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, for NLO applications. researchgate.net This compound was synthesized using this compound as a key reactant. The resulting crystal was found to be optically transparent in the visible region with an absorption cut-off wavelength at 442 nm. researchgate.net Crucially, the Z-scan technique revealed that the molecule exhibits reverse saturable absorption, a desirable property for optical limiting applications. researchgate.net The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom on the phenyl ring, derived from the starting benzaldehyde, significantly influences the electronic structure and charge transfer characteristics of the chalcone, which are critical for its NLO response. researchgate.net

Table 1: Nonlinear Optical Properties of a Chalcone Derived from this compound

| Property | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| Absorption Cut-off | 442 nm | researchgate.net |

| NLO Phenomenon | Reverse Saturable Absorption | researchgate.net |

Catalysis and Ligand Design

The aldehyde functional group of this compound is a versatile handle for the synthesis of more complex molecules, including ligands for metal catalysis and components of organocatalytic systems.

Precursor for Novel Ligands in Metal Catalysis

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a prominent class of ligands in coordination chemistry. researchgate.net Their metal complexes are known to exhibit a wide range of catalytic activities, including in oxidation, reduction, polymerization, and various carbon-carbon bond-forming reactions. researchgate.netasianpubs.org

While specific studies detailing the catalytic applications of Schiff base metal complexes derived directly from this compound are not extensively documented in the reviewed literature, the general principles of Schiff base chemistry suggest its potential in this field. The condensation of this compound with various primary amines would yield a library of Schiff base ligands. The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, would be significantly modulated by the strong electron-withdrawing nature of the trifluoromethyl group and the chloro substituent on the aromatic ring. These substituents can influence the Lewis acidity of the metal center and the redox potential of the complex, thereby tuning its catalytic performance. nih.gov

Role in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. Aldehydes can participate in various organocatalytic transformations. However, the direct application of this compound in organocatalytic systems is an area with limited specific research in the public domain. General organocatalytic reactions involving α-functionalization of aldehydes often rely on the formation of enamine or enolate intermediates. beilstein-journals.org The specific substitution pattern of this compound may influence its reactivity and suitability for such transformations. Further research is needed to explore the potential of this compound as a substrate or a precursor to a catalyst in organocatalytic reactions.

Agrochemical Research Applications

The 3-chloro-5-(trifluoromethyl)phenyl moiety is a key structural feature in a number of modern agrochemicals. Consequently, this compound serves as a crucial starting material or intermediate in the synthesis and structure-activity relationship studies of these compounds.

Synthesis of Herbicides, Fungicides, and Insecticides

The trifluoromethylpyridine scaffold is a vital component in many contemporary pesticides. researchgate.net this compound is a key precursor for the synthesis of the corresponding pyridine (B92270) derivatives, which are then incorporated into the final agrochemical products.

A prominent example is the synthesis of the fungicide fluopicolide (B166169) . wikipedia.org A key intermediate in the synthesis of fluopicolide is 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine. One synthetic route to this intermediate starts from 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde. google.com This aldehyde can be prepared from the corresponding alcohol, which in turn can be synthesized from precursors related to this compound. The aldehyde is converted to an oxime, followed by dehydration to the nitrile and subsequent reduction to the amine. google.com This amine is then coupled with 2,6-dichlorobenzoyl chloride to yield fluopicolide. google.com

Another important agrochemical is the insecticide pyridalyl , which contains a 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether moiety. nih.gov The synthesis of this and other similar agrochemicals relies on the availability of trifluoromethyl-substituted pyridine building blocks, for which this compound can be a valuable precursor. The insecticide fluopimomide also shares the 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine portion with fluopicolide, highlighting the importance of this structural motif derived from the benzaldehyde. chemicalbook.com

Table 2: Agrochemicals Containing the 3-Chloro-5-(trifluoromethyl)phenyl Moiety or its Pyridine Analog

| Agrochemical | Type | Key Structural Moiety | Reference(s) |

| Fluopicolide | Fungicide | 3-Chloro-5-(trifluoromethyl)pyridin-2-ylmethyl | wikipedia.orgepa.gov |

| Pyridalyl | Insecticide | 5-(Trifluoromethyl)-2-pyridyloxy | nih.gov |

| Fluopimomide | Fungicide | 3-Chloro-5-(trifluoromethyl)-2-pyridinemethanamine | chemicalbook.com |

Structure-Activity Relationship Studies in Agrochemicals

The electronic properties imparted by the substituents on an aromatic ring are critical for the biological activity of a pesticide. Structure-activity relationship (SAR) studies help in the design of more potent and selective agrochemicals. The 3-chloro-5-(trifluoromethyl)phenyl group is of particular interest in these studies.

The trifluoromethyl group is a strong electron-withdrawing group and is known to increase the lipophilicity and metabolic stability of a molecule. researchgate.net These properties can enhance the transport of the agrochemical to its target site and reduce its degradation rate, thereby increasing its efficacy and duration of action. The chlorine atom also contributes to the electronic and steric profile of the molecule, which can be crucial for binding to the target protein or enzyme.

SAR studies on benzaldehyde derivatives have shown that the nature and position of substituents significantly affect their biological activity, for example, their antifungal properties. researchgate.net In the context of more complex agrochemicals, the 3-chloro-5-(trifluoromethyl)phenyl moiety is often optimized to achieve the desired spectrum of activity and crop safety. For instance, in the development of insecticides, the replacement of a phenyl group with a trifluoromethyl-substituted pyridine ring has been shown to enhance insecticidal activity against specific pests. researchgate.net The systematic variation of substituents on the phenyl ring, including the use of the 3-chloro-5-(trifluoromethyl) substitution pattern, is a key strategy in the discovery and optimization of new agrochemicals. nih.gov

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of 3-Chloro-5-(trifluoromethyl)benzaldehyde from reactants, by-products, and other impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of this compound. GC is particularly suitable due to the compound's volatility. A sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. Commercial analyses of this compound often use GC to determine purity, with certificates of analysis reporting purity levels as high as 99.8%. aliyuncs.com

HPLC is a complementary technique, often used for non-volatile or thermally sensitive impurities that may not be suitable for GC. In HPLC, the compound is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A UV detector is typically effective, as the aromatic ring of the molecule absorbs ultraviolet light.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation of volatile compounds based on boiling point and polarity. | Separation based on polarity and interaction with stationary/mobile phases. |